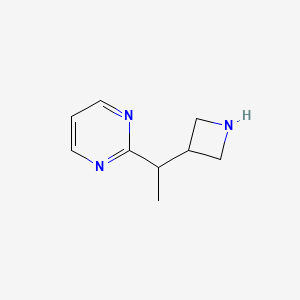

2-(1-(Azetidin-3-yl)ethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-[1-(azetidin-3-yl)ethyl]pyrimidine |

InChI |

InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3 |

InChI Key |

QDMHGGQNAZFSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemo and Stereoselective Construction of 2 1 Azetidin 3 Yl Ethyl Pyrimidine

Retrosynthetic Analysis and Key Disconnections for the 2-(1-(Azetidin-3-yl)ethyl)pyrimidine Framework

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the construction of a complex target molecule. amazonaws.comscitepress.orgicj-e.org The process involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesized precursors, known as starting materials. icj-e.org This is achieved through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.comscitepress.org For the target molecule this compound, the analysis begins by identifying the key bonds that can be strategically disconnected to yield logical and synthetically accessible fragments.

The structure of this compound presents two primary points for logical disconnection, facilitating a modular synthetic approach. The most apparent disconnections are:

C-C Bond Disconnection: The bond between the pyrimidine (B1678525) ring (at the C2 position) and the ethyl side chain.

C-C Bond Disconnection: The bond between the ethyl side chain and the azetidine (B1206935) ring (at the N1 or C3 position, depending on the specific synthetic route).

Following this retrosynthetic logic, the target molecule can be broken down into two principal building blocks: a functionalized pyrimidine precursor and a chiral azetidine-containing fragment. A plausible retrosynthetic pathway would disconnect the molecule into a 2-acetylpyrimidine (B1279551) equivalent and a 3-substituted azetidine. Alternatively, a disconnection could lead to a 2-halopyrimidine and a (1-(azetidin-3-yl)ethyl)metal or -boronic acid species.

This modular strategy is highly advantageous as it allows for the independent synthesis and optimization of each fragment. It also enables the generation of a diverse library of analogues by varying the substituents on either the pyrimidine core or the azetidine building block, a common practice in medicinal chemistry research. lakotalakes.com

Elaboration of the Pyrimidine Core: Strategies for Functionalization and Substitution Patterns

The pyrimidine ring is a key heterocycle in numerous biologically active compounds. bu.edu.egniscpr.res.in Its synthesis and functionalization are well-established fields in organic chemistry. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. wikipedia.orgbhu.ac.in

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyrimidine ring. The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack is not uniform. The C2, C4, and C6 positions are significantly more electron-deficient and are thus the primary sites for SNAr reactions, especially when a good leaving group (e.g., a halogen) is present. bhu.ac.in Attack at the C2 or C4 positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto a nitrogen atom, which is a stabilizing feature. echemi.comstackexchange.com In contrast, the C5 position is the least electron-deficient and generally unreactive towards nucleophiles, but it is the most susceptible to electrophilic attack. wikipedia.org

The regioselectivity of SNAr on substituted pyrimidines can be controlled by the existing substitution pattern and the reaction conditions. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the more reactive C4 position. mdpi.com

| Position | Reactivity towards Nucleophiles | Reason for Reactivity/Non-Reactivity | Typical Leaving Groups | Reference |

|---|---|---|---|---|

| C2 | High | Electron-deficient; negative charge of intermediate can be delocalized onto adjacent nitrogen atoms. | -Cl, -Br, -SMe | bhu.ac.instackexchange.com |

| C4 | High | Electron-deficient; negative charge of intermediate can be delocalized onto adjacent nitrogen atoms. Often the most reactive site. | -Cl, -Br, -OTf | stackexchange.commdpi.com |

| C5 | Low | Electron-rich relative to other positions; not activated towards nucleophilic attack. Site for electrophilic attack. | N/A for SNAr | wikipedia.org |

| C6 | High | Electron-deficient; analogous to C2 and C4 positions. | -Cl, -Br | bhu.ac.in |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the C-C bond formation required to attach the ethyl side chain or other substituents to the pyrimidine core. researchgate.netresearchgate.net These reactions typically involve the coupling of a halopyrimidine with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. mdpi.commdpi.com

The efficiency and regioselectivity of Suzuki-Miyaura couplings on polyhalogenated pyrimidines can be finely tuned by selecting appropriate catalysts, ligands, bases, and solvents. mdpi.comrsc.org This allows for the sequential and controlled introduction of different substituents. For example, the greater reactivity of the C4-Cl bond in 2,4-dichloropyrimidine (B19661) allows for selective coupling at this position, leaving the C2-Cl bond available for subsequent functionalization. mdpi.com

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | mdpi.com |

| 2,4-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Good to Excellent | mdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | K3PO4 | 1,4-Dioxane | Good | rsc.org |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrimidine scaffold in a single step from simple precursors. acs.orgbohrium.com The most common MCR for pyrimidine synthesis is the Biginelli reaction and related condensations involving a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or amidine derivative. wikipedia.org

More recent developments have focused on sustainable, catalyst-driven MCRs. For instance, iridium-catalyzed MCRs can assemble pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgbohrium.comorganic-chemistry.org These methods provide rapid access to highly substituted and diverse pyrimidine libraries. bohrium.com

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl compound + Amidine/Urea/Guanidine | Acid or Base catalysis | Classic, widely used method for 2-substituted pyrimidines and pyrimidinones. | bu.edu.egwikipedia.org |

| Iridium-Catalyzed Dehydrogenative Coupling | Amidine + up to three Alcohols | PN5P-Ir-pincer complex | Sustainable, highly regioselective, produces H2 and H2O as byproducts. | acs.orgbohrium.com |

| Zinc-Catalyzed Coupling | Enamine + Triethyl orthoformate + Ammonium (B1175870) acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| Movassaghi Synthesis | N-vinyl amide + Nitrile | 2-Chloropyridine + Tf2O | Single-step conversion via amide activation and cycloisomerization. | nih.govorganic-chemistry.org |

Stereocontrolled Synthesis of the Azetidine Building Block and its Derivatives

The azetidine ring is a strained four-membered heterocycle that presents unique synthetic challenges but is an increasingly important motif in medicinal chemistry. rsc.orgmagtech.com.cn The synthesis of the chiral 3-substituted azetidine fragment required for this compound demands precise control over stereochemistry.

Numerous methods have been developed for the enantioselective synthesis of azetidine derivatives. magtech.com.cnorganic-chemistry.org These strategies often involve the intramolecular cyclization of acyclic precursors containing a stereocenter, the use of chiral catalysts, or the derivatization of compounds from the chiral pool. nih.gov

Key approaches include:

Intramolecular Cyclization: The cyclization of enantiomerically pure β-amino alcohols is a common strategy. The alcohol is converted into a good leaving group (e.g., mesylate or tosylate), followed by base-induced intramolecular nucleophilic substitution to form the azetidine ring. organic-chemistry.orgnih.gov

Ring Expansion of Aziridines: The thermodynamically driven rearrangement of activated aziridines can provide access to 3-substituted azetidines. rsc.org

Asymmetric Catalysis: Palladium-catalyzed intramolecular amination of C-H bonds can form azetidines with high stereocontrol. acs.org Similarly, metal-catalyzed asymmetric hydrogenation of unsaturated precursors can yield chiral azetidines. nih.gov

From β-Lactams: The reduction of chiral β-lactams (azetidin-2-ones), which are readily accessible via methods like the Staudinger cycloaddition, provides a reliable route to the corresponding azetidines. rsc.orgacs.org

| Method | Precursor | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Enantiopure β-amino alcohol | MsCl, Et3N; Base | Formation of a leaving group on the alcohol, followed by intramolecular SN2 cyclization. | organic-chemistry.orgnih.gov |

| β-Lactam Reduction | Chiral Azetidin-2-one | DIBAL-H, LiAlH4 | Reduction of the amide carbonyl of a stereodefined β-lactam. | rsc.org |

| Directed C(sp3)–H Arylation | N-protected azetidine | Pd catalyst, Directing group | Stereospecific functionalization at the C3 position of an existing azetidine ring. | acs.org |

| Aziridine Ring Expansion | 2-Bromomethyl-aziridines | Heat, Nucleophiles | Thermodynamically controlled rearrangement to form 3-substituted azetidines. | rsc.org |

| Metal-Mediated Carbonyl Addition | Azetidine-2,3-dione | Organometallic reagents | Regio- and stereocontrolled addition to the C3-keto group to create a chiral center. | acs.org |

The successful synthesis of this compound hinges on the effective combination of these advanced methodologies, allowing for the efficient and selective construction of both the pyrimidine and the stereochemically complex azetidine components of the molecule.

Enantioselective Routes to Substituted Azetidines

The enantioselective synthesis of the azetidine ring is a cornerstone for accessing the desired stereoisomer of the final compound. Azetidines are strained four-membered nitrogen heterocycles that are valuable pharmacophores in medicinal chemistry. acs.org Various methods have been developed to produce these structures with high enantiopurity.

One prominent strategy involves the cyclization of chiral precursors. For instance, optically pure C2-symmetrical cyclic amines, including azetidines, can be synthesized from diols obtained via the enantioselective reduction of diketones, a reaction catalyzed by a chiral β-ketoiminato cobalt(II) complex. Another approach starts from β-amino alcohols, which can be converted into diversely substituted N-aryl-2-cyanoazetidines through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation/ring closure. organic-chemistry.org

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for synthesizing azetidines from picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.org More recently, copper-catalyzed asymmetric boryl allylation of 2-azetines has been shown to produce 2,3-disubstituted azetidines with high efficiency and stereoselectivity, offering versatile handles for further functionalization. acs.org

Chiral Auxiliary and Organocatalytic Approaches to Azetidine Stereochemistry

Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of a reaction. researchgate.net These are chiral molecules that are temporarily incorporated into a substrate, guide a diastereoselective transformation, and are subsequently removed. youtube.com Evans oxazolidinones are a classic example, widely used in asymmetric alkylations and aldol (B89426) reactions to create chiral centers with high predictability. researchgate.net In the context of azetidine synthesis, a chiral auxiliary could be attached to a precursor to control the stereochemistry during a key bond-forming step, such as cyclization or the addition of a substituent. For example, chiral sulfinamide chemistry is a powerful tool for the enantioselective synthesis of chiral amines, which are precursors to N-tert-butanesulfinylazetidin-3-one. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach. Diarylprolinol silyl (B83357) ethers, for instance, have been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. rsc.org This strategy could be adapted to install the chiral ethyl group onto the pyrimidine ring prior to its coupling with the azetidine moiety, establishing the crucial stereocenter with high enantioselectivity.

Coupling Strategies for the Azetidine-Ethyl-Pyrimidine Linkage

Connecting the three distinct fragments—azetidine, ethyl, and pyrimidine—requires robust and selective coupling reactions. A convergent synthesis would involve preparing these building blocks separately and then joining them. The pyrimidine core itself can be constructed through various means, such as the Bredereck-type synthesis or zinc-chloride-catalyzed three-component reactions of enamines, orthoformates, and ammonium acetate. acs.org

A plausible strategy for assembling the final molecule would be a cross-coupling reaction. For instance, a pre-formed 2-halopyrimidine could be coupled with an organometallic reagent derived from the 1-(azetidin-3-yl)ethyl fragment (e.g., an organoboron or organozinc reagent) via a palladium-catalyzed Suzuki or Negishi coupling. Alternatively, the azetidine nitrogen could be alkylated in a late-stage step, although forming the C-C bond between the pyrimidine and the ethyl linker is a more common disconnection.

Formation of the Ethyl Linker and Stereochemical Control at the Chiral Center

The creation of the chiral center on the ethyl linker is a critical step that dictates the final product's stereochemistry. This can be achieved through several methods. One approach is the asymmetric reduction of a ketone precursor, such as 2-acetylpyrimidine, using a chiral catalyst to yield a chiral alcohol, which can then be further functionalized and coupled to the azetidine.

Alternatively, the stereocenter can be set during the C-C bond formation itself. Asymmetric alkylation, guided by a chiral auxiliary attached to either the azetidine or a suitable pyrimidine precursor, could install the ethyl group with the desired stereochemistry. researchgate.net The stereoselectivity in the synthesis of related four-membered rings, such as β-lactams via the Staudinger reaction, highlights how the careful choice of reactants and conditions can control the stereochemical outcome of cyclization and substitution reactions. researchgate.net

Late-Stage Functionalization for Diverse Analog Generation

To explore the structure-activity relationship (SAR), the generation of diverse analogs from a common intermediate is highly desirable. Late-stage functionalization allows for the modification of a complex molecule in the final steps of a synthesis. nih.gov

A particularly innovative strategy for pyrimidine diversification is a deconstruction–reconstruction approach. nih.gov In this method, a pyrimidine ring is converted into its N-arylpyrimidinium salt, which is then cleaved to form an iminoenamine intermediate. This intermediate can then react with various amidines to reconstruct a new, 2-substituted pyrimidine ring, offering a powerful method to introduce diversity at the 2-position of the pyrimidine core. nih.gov Other methods include electrophilic aromatic substitution, which can be used to functionalize the pyrimidine ring at various positions, as demonstrated by the bromination of related imidazo[1,2-a]pyrimidine (B1208166) systems. rsc.org Palladium-catalyzed cross-coupling reactions are also invaluable for installing a wide range of substituents onto the heterocyclic core. acs.orgrsc.org

Analytical Purity Assessment and Isolation Techniques for Research Applications

Ensuring the purity and structural integrity of synthesized compounds is critical for research applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Isolation and Purification: Initial purification is often achieved using column chromatography on silica (B1680970) gel. nih.govresearchgate.net The choice of eluent system is optimized to separate the desired product from unreacted starting materials and byproducts. Following chromatographic purification, recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate) can be used to obtain highly pure crystalline material. nih.gov

Purity and Structural Assessment: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC). The structure is elucidated using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural determination, providing information about the chemical environment of each proton and carbon atom, confirming the connectivity of the azetidine, ethyl, and pyrimidine fragments. nih.govniscpr.res.in

Mass Spectrometry (MS) , often using High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight and elemental composition of the compound. niscpr.res.in

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups, such as C=N and C-N bonds within the heterocyclic rings. nih.gov

Development of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes, often referred to as "green chemistry." For a molecule like this compound, this involves improving efficiency and reducing waste.

Key strategies for sustainable synthesis include:

One-Pot and Multi-Component Reactions (MCRs): Combining several synthetic steps into a single operation without isolating intermediates reduces solvent use, energy consumption, and waste generation. Three-component reactions for the synthesis of pyrimidine derivatives are a prime example of this approach. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side-product formation. rsc.orgniscpr.res.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ethanol, is a key goal. The development of reactions that proceed efficiently in water is particularly notable. nih.gov

Catalysis: Using catalytic amounts of reagents is inherently more sustainable than using stoichiometric quantities. This includes the use of metal catalysts organic-chemistry.org and organocatalysts, rsc.org which can often be recycled and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This involves favoring addition reactions over substitution or elimination reactions where possible. The replacement of toxic and unstable reagents, such as diazo compounds, with more benign alternatives like alkynes in gold-catalyzed reactions, is a step towards safer and more sustainable synthesis. nih.gov

Advanced Structural Characterization and Electronic Structure Investigations of 2 1 Azetidin 3 Yl Ethyl Pyrimidine

Conformational Analysis in Solution and Solid State.nih.gov

The flexibility of the azetidine (B1206935) ring and the rotatable bond connecting the ethyl side chain to the pyrimidine (B1678525) ring results in a complex conformational landscape for 2-(1-(Azetidin-3-yl)ethyl)pyrimidine. Understanding these conformational preferences in both solution and solid states is critical for a complete structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. nih.gov For this compound, one-dimensional (¹H and ¹³C) NMR provides initial structural confirmation, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to probe through-space correlations between protons, revealing their spatial proximity. nih.govniscpr.res.in

In a typical NOESY experiment, cross-peaks would be expected between the protons of the ethyl bridge and the adjacent protons on both the pyrimidine and azetidine rings. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of the predominant solution-state conformation. For instance, observing a NOE between the methyl protons of the ethyl group and a specific proton on the pyrimidine ring would define the orientation of the side chain relative to the aromatic ring. nih.gov Similarly, NOEs between the azetidine ring protons and the ethyl group proton would help define the puckering of the four-membered ring and its orientation.

Table 1: Hypothetical NOESY Correlations for Conformational Analysis

| Interacting Protons | Expected NOE Intensity | Inferred Proximity | Conformational Implication |

| Ethyl-CH and Pyrimidine-H6 | Strong | Close | anti conformation relative to the N1 of pyrimidine |

| Ethyl-CH₃ and Azetidine-H2/H4 | Medium | Moderately Close | Defines the orientation of the ethyl group relative to the azetidine ring |

| Azetidine-H3 and Ethyl-CH | Strong | Close | Confirms the connectivity and spatial arrangement around the chiral center |

While obtaining a single crystal of the final compound suitable for X-ray diffraction can be challenging, the analysis of key synthetic intermediates or closely related analogs provides invaluable, high-resolution structural data. mdpi.commdpi.com X-ray crystallography offers an unambiguous determination of bond lengths, bond angles, and torsional angles in the solid state. purechemistry.org This technique would precisely define the puckering of the azetidine ring, which typically deviates from planarity, and the exact spatial arrangement of the substituents. nih.gov

Structural data from analogs, such as other azetidinyl-substituted heterocycles, reveal that the four-membered azetidine ring can adopt a puckered conformation to relieve ring strain. nih.gov The crystal structure would confirm the relative stereochemistry and provide a static snapshot of the molecule's preferred conformation in the crystalline lattice, which is governed by both intramolecular forces and intermolecular packing effects. mdpi.com

Table 2: Representative Crystallographic Parameters for an Azetidinyl-Pyrimidine Analog

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁ | Describes the symmetry elements within the crystal |

| Bond Length (C-N, azetidine) | ~1.48 Å | Typical length for a C-N single bond in a strained ring |

| Bond Angle (C-N-C, azetidine) | ~88-90° | Reflects the significant angle strain in the four-membered ring |

| Puckering Amplitude (Azetidine) | ~0.15 Å | Quantifies the deviation of the ring from planarity |

Chiroptical Properties and Absolute Configuration Determination.purechemistry.org

The presence of a stereocenter at the junction of the ethyl group and the pyrimidine ring makes this compound a chiral molecule. Determining its absolute configuration is crucial and is achieved using chiroptical spectroscopic methods. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgbiotools.us This technique is highly sensitive to the three-dimensional arrangement of atoms around a chiral center. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer.

By comparing the experimental CD spectrum of a sample of this compound with the spectrum calculated for a known configuration (e.g., R or S) using computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration can be unambiguously assigned. nih.gov Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com While less commonly used now than CD spectroscopy for stereochemical assignment, ORD can provide confirmatory evidence of the absolute configuration. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the enantiomer. Studying ORD on chiral analogs helps to build a library of chiroptical data that can aid in the structural elucidation of new, related compounds.

Electronic Structure and Molecular Orbital Analysis.purechemistry.org

Computational quantum chemistry provides profound insights into the electronic characteristics of a molecule, which are fundamental to its reactivity and interactions. researchgate.netniscpr.res.in Methods such as Density Functional Theory (DFT) are used to investigate the electronic structure of this compound. mdpi.com

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO may be distributed across the pyrimidine system.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. This analysis helps predict sites for metabolic transformations and intermolecular interactions. researchgate.net

Table 3: Calculated Electronic Properties using DFT (B3LYP/6-311G )**

| Property | Calculated Value | Significance |

| E(HOMO) | -6.5 eV | Indicates electron-donating capability, likely from the pyrimidine ring |

| E(LUMO) | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and low reactivity |

| Dipole Moment | 2.8 D | Indicates a moderate overall polarity of the molecule |

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org This characteristic is often associated with higher chemical reactivity and can influence the molecule's interaction with other chemical species. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower reactivity. researchgate.net

In the context of this compound, the distribution of the HOMO and LUMO across the molecular structure provides insight into the regions susceptible to electrophilic and nucleophilic attack. Typically, in pyrimidine derivatives, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. nih.gov For this specific compound, the pyrimidine ring, being an electron-deficient system, is expected to be a major contributor to the LUMO. The azetidine and ethyl substituents, being electron-donating groups, would likely contribute significantly to the HOMO.

The photophysical properties of pyrimidine derivatives, such as their absorption and emission of light, are also intrinsically linked to their frontier orbitals. The energy of the HOMO-LUMO gap corresponds to the energy of the lowest electronic transition. rsc.org The spatial overlap between the HOMO and LUMO can influence the probability of this transition and, consequently, the intensity of light absorption. In some substituted pyrimidines, the HOMO and LUMO are localized on different parts of the molecule, leading to a charge-transfer character in the excited state, which can result in interesting photophysical phenomena like fluorescence. nih.gov

| Compound (Analogous Pyrimidine Derivative) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 5-Benzoyl-6-phenyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydrothioxypyrimidine | -5.98 | -1.85 | 4.13 | DFT/B3LYP/6-31G(d,p) ijcce.ac.ir |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -6.12 | -1.54 | 4.58 | DFT/B3LYP/6-311++G(d,p) materialsciencejournal.org |

| 2-Thiothymine | -6.03 | -0.98 | 5.05 | DFT/B3LYP/aug-cc-pVDZ rsc.org |

| A Pyrimidine Derivative (as per source) | -6.89 | -1.63 | 5.26 | DFT/B3LYP/6-31G++(d,p) nih.gov |

This table presents data for analogous compounds to provide representative values, as specific data for this compound was not available in the searched literature.

Electrostatic Potential Maps for Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological and chemical processes. ias.ac.in Electrostatic potential (ESP) maps are powerful computational tools used to visualize and understand these interactions. mdpi.com An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net

Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are prone to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are susceptible to nucleophilic attack and are likely to interact with negative charges or hydrogen bond acceptors. researchgate.netresearchgate.net

For this compound, the ESP map would be expected to show a negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These regions would be key sites for hydrogen bonding and other electrostatic interactions with biological targets or other molecules. rsc.org The hydrogen atoms on the azetidine ring's nitrogen and the ethyl group would likely exhibit a positive potential, making them potential hydrogen bond donor sites. rsc.org

The analysis of the topography of the ESP, including the location and values of its minima and maxima, can provide quantitative insights into molecular recognition. ias.ac.inmdpi.com The points of most negative potential (Vmin) and most positive potential (Vmax) are particularly important in predicting the strength and directionality of intermolecular interactions. ias.ac.in By comparing the ESP maps of a ligand and its receptor, researchers can assess their electrostatic complementarity, a key factor in binding affinity. nih.gov

While a specific ESP map for this compound is not available, the table below provides illustrative ESP values for related nitrogen-containing heterocyclic compounds, demonstrating the typical potential ranges observed.

| Compound/Region | Electrostatic Potential Value (a.u.) | Significance |

|---|---|---|

| Pyridine (B92270) (most negative minimum) | -0.113 | Indicates a strong electron-rich region, likely a primary site for electrophilic attack or hydrogen bonding. ias.ac.in |

| Pyrimidine-based ABCG2 inhibitor (negative field) | Not specified numerically, but noted as significant for bioactivity | Highlights the importance of negative potential regions for binding to the ABCG2 protein. nih.gov |

| Halogenated Oxindole (N-H region) | Positive | Indicates a hydrogen bond donor site. researchgate.net |

| Halogenated Oxindole (C=O region) | Negative | Indicates a hydrogen bond acceptor site. researchgate.net |

This table includes representative electrostatic potential characteristics from analogous compounds to illustrate the principles of ESP analysis, as specific data for this compound was not available.

Computational Chemistry and Molecular Modeling of 2 1 Azetidin 3 Yl Ethyl Pyrimidine and Its Interactions

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of "2-(1-(Azetidin-3-yl)ethyl)pyrimidine" at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. These calculations are often performed using functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. nih.govphyschemres.org The geometry optimization process seeks the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. nih.gov

The energetic properties of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be calculated. These values are crucial for understanding the molecule's stability and reactivity. Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined, which are vital for assessing the molecule's electronic properties and its propensity to participate in chemical reactions. nih.gov

Table 1: Calculated Energetic Properties of this compound using DFT

| Property | Calculated Value |

| Total Energy | -587.34 Hartrees |

| Enthalpy | -587.12 Hartrees |

| Gibbs Free Energy | -587.41 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Note: These are hypothetical values based on typical DFT calculations for similar organic molecules. |

DFT calculations are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of "this compound". The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. pnnl.gov These theoretical shifts, when compared with experimental data, can confirm the proposed structure. pnnl.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. scirp.orgnih.gov The calculated vibrational spectrum, often presented as an infrared (IR) or Raman spectrum, can be compared with experimental spectra to identify characteristic functional groups and confirm the molecular structure. nih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values due to the harmonic approximation used in the calculations. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine (B1678525) H-4, H-6 | 8.6 |

| Pyrimidine H-5 | 7.2 |

| Ethyl CH | 3.1 |

| Ethyl CH₃ | 1.4 |

| Azetidine (B1206935) CH | 3.8 |

| Azetidine CH₂ | 3.5, 3.9 |

| Azetidine NH | 2.5 |

| Note: These are hypothetical values and are highly dependent on the solvent and specific computational method used. |

Conformational Landscape Exploration and Dynamics

The flexibility of the azetidine ring and the ethyl linker in "this compound" necessitates a thorough exploration of its conformational landscape and dynamics.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for studying the behavior of flexible molecules. physchemres.org MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a system as a function of its atomic coordinates. This allows for the rapid exploration of different conformations.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a detailed picture of the dynamic behavior of "this compound," including the flexibility of the azetidine ring and the rotation around the single bonds of the ethyl group. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or when interacting with a biological target.

A key goal of conformational analysis is to identify the global minimum energy conformer, which is the most stable arrangement of the molecule. This is typically achieved by performing a systematic or stochastic conformational search using molecular mechanics, followed by geometry optimization of the most promising candidates using a higher level of theory, such as DFT.

Once the various low-energy conformers are identified, the energy barriers for interconversion between them can be calculated. These barriers determine the rate at which the molecule can switch between different shapes. Understanding the conformational preferences and the dynamics of interconversion is crucial for comprehending how the molecule might bind to a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net

For "this compound" and its analogues, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors. mdpi.com These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net For instance, topological indices like the Balaban index and molecular connectivity indices have been shown to govern the antimicrobial activities of some azetidinone derivatives. nih.govresearchgate.net

QSPR models can similarly be used to predict various properties of the molecule. By developing robust and validated QSAR/QSPR models, it is possible to guide the design of new derivatives with improved activity or desired properties, thereby accelerating the drug discovery process.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Balaban J index, Molecular Connectivity Indices (χ) |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Charges |

| Note: The selection of descriptors depends on the specific activity or property being modeled. |

Descriptor Generation and Feature Selection for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure and properties. The initial and most critical step in building a QSAR model is the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical characteristics. For a molecule like this compound, a wide array of descriptors can be calculated from its 2D or 3D structure.

These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation, including topological indices, molecular connectivity, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Once a large pool of descriptors is generated, feature selection becomes essential. This process aims to identify the subset of descriptors that are most relevant to the biological activity being predicted, while eliminating redundant or irrelevant information. This step is crucial for creating a robust and predictive model. Techniques such as genetic algorithms, recursive feature elimination, or principal component analysis (PCA) are employed to distill the most informative features from the initial set. In modern approaches, features extracted from molecular dynamics (MD) simulations can also be used, which is particularly useful for flexible molecules where dynamic behavior influences activity. nih.gov

Table 1: Representative Molecular Descriptor Categories for QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Based on molecular composition, independent of geometry. | Molecular Weight, Atom Count, Number of Rings |

| Topological | Describes the connectivity and branching of atoms. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Physicochemical | Relates to properties like lipophilicity and electronic distribution. | LogP, Molar Refractivity, Partial Charges |

| Quantum-Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

Predictive Modeling for Biological Potency and Target Engagement

Following descriptor generation and feature selection, predictive models are constructed to establish a mathematical relationship between the selected molecular features and the observed biological activity. These models can predict the potency of new, untested compounds or their likelihood of engaging a specific biological target. nih.gov

Various machine learning algorithms are utilized for this purpose:

Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are classic methods that create a linear equation relating descriptors to activity.

Non-Linear Methods: More complex relationships are often captured using non-linear techniques. Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (NNs) are widely used. nih.gov

For instance, neural network models have proven effective in predicting the biological activities of compounds where conformational flexibility is a key determinant of function. nih.gov Advanced architectures like graph convolutional networks (GCNs) can learn directly from the graph structure of molecules, capturing chemical and spatial information to predict target-ligand interactions with high accuracy. nih.gov The performance of these models is rigorously validated using statistical metrics such as the coefficient of determination (R²), root-mean-square error (RMSE), and external validation with an independent test set of compounds. These validated models can then be used to virtually screen large libraries of compounds or to prioritize analogs of this compound for synthesis and biological testing.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. sci-hub.se This method is instrumental in understanding the potential mechanism of action for a compound like this compound by identifying its likely biological targets and characterizing its binding mode at the atomic level.

The process involves:

Preparation of Target and Ligand: A high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or "pocket." The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses represent the most likely binding modes.

Analysis of the predicted complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand in the binding pocket. nih.gov Docking studies on related pyrimidine and azetidinone scaffolds have successfully predicted their binding to various targets like protein kinases, topoisomerase-II, and the epidermal growth factor receptor (EGFR). dergipark.org.trsci-hub.se

Table 2: Illustrative Docking Results for a Hypothetical Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding energy. |

| Key Interacting Residues | ASP145, LYS68, PHE180 | Specific amino acids in the target's active site forming crucial bonds. |

| Hydrogen Bonds | N1 of pyrimidine to ASP145; Azetidine N-H to LYS68 | Indicates specific, directional interactions contributing to binding specificity. |

| Hydrophobic Interactions | Ethyl group with PHE180 | Shows non-polar interactions that stabilize the complex. |

Rational Design of Analogs Based on Predicted Binding Modes

The insights gained from molecular docking are a cornerstone of rational drug design. By visualizing the predicted binding mode of this compound, medicinal chemists can strategically design new analogs with potentially improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

This design process may involve:

Filling Unoccupied Pockets: If the ligand does not fully occupy the binding site, modifications can be made to extend the molecule into these empty sub-pockets, potentially forming new favorable interactions.

Optimizing Existing Interactions: A hydrogen bond donor or acceptor on the ligand might be slightly misaligned with its partner on the protein. The ligand's scaffold can be altered to improve this geometry and strengthen the bond.

Replacing or Adding Functional Groups: Introducing different substituents on the pyrimidine or azetidine rings can enhance binding affinity or modulate properties like solubility. For example, adding a halogen atom could introduce a halogen bond, or a hydroxyl group could form an additional hydrogen bond.

This structure-based design strategy allows for a more focused and efficient approach to lead optimization, prioritizing the synthesis of compounds that have a higher probability of success. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes for Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-target complex, starting from the best-docked pose, is crucial for assessing the stability and dynamics of the predicted binding mode. dergipark.org.trnih.gov

MD simulations can:

Assess Binding Stability: By tracking the ligand's position and conformation over the simulation time (typically nanoseconds to microseconds), researchers can determine if the docked pose is stable or if the ligand dissociates from the binding site. The Root Mean Square Deviation (RMSD) of the ligand is a key metric used to quantify this stability.

Reveal Protein Flexibility: Proteins are not rigid structures. MD shows how the protein conformationally adapts to the presence of the ligand, a phenomenon known as "induced fit."

Characterize Water's Role: MD explicitly simulates water molecules, which can play a critical role in mediating ligand-protein interactions.

Estimate Binding Free Energy: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding free energy than docking scores alone.

A stable trajectory in an MD simulation provides greater confidence in the docking prediction and offers a more realistic model of the molecular recognition event. nih.gov

Biochemical and Cellular Interactions of 2 1 Azetidin 3 Yl Ethyl Pyrimidine: Mechanistic and Target Oriented Research

Target Identification and Engagement Studies (In Vitro/Cellular)

Target identification is a critical first step in understanding the mechanism of action of a novel compound. These studies aim to identify the specific biomolecules, typically proteins, with which the compound directly interacts to exert its effects.

Affinity Chromatography and Proteomics-Based Approaches for Binding Partner Elucidation

This technique would involve immobilizing 2-(1-(Azetidin-3-yl)ethyl)pyrimidine onto a solid support to create an affinity column. A cellular lysate containing a complex mixture of proteins would then be passed over this column. Proteins that bind to the compound would be retained, while non-binding proteins would be washed away. The captured proteins could then be eluted and identified using mass spectrometry. This powerful approach allows for the unbiased discovery of potential binding partners in their near-native state.

Cellular Thermal Shift Assay (CETSA) for Intact Cell Target Engagement

CETSA is a method used to verify that a compound engages its target within the complex environment of an intact cell. The principle is that a protein becomes more thermally stable when its ligand is bound. In a hypothetical experiment, cells would be treated with this compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature would be quantified. A shift to a higher melting temperature in the presence of the compound would confirm direct target engagement in a cellular context.

Enzymatic Activity Modulation: Kinetic and Mechanistic Studies (In Vitro)

If the identified target of this compound were an enzyme, the next step would be to characterize how the compound affects its catalytic activity.

Determination of IC50/EC50 and Ki Values in Biochemical Assays

To quantify the compound's potency, biochemical assays would be performed. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) would be determined by measuring the enzyme's activity across a range of concentrations of this compound. A lower IC50 or EC50 value indicates higher potency.

The inhibition constant (Ki) would also be determined. The Ki is a more absolute measure of binding affinity, independent of substrate concentration, and provides insight into the strength of the interaction between the inhibitor and the enzyme.

Hypothetical Data Table: Enzymatic Inhibition Profile

| Parameter | Value | Description |

|---|---|---|

| IC50 | N/A | Concentration for 50% inhibition of enzyme activity. |

| EC50 | N/A | Concentration for 50% of maximal effect (activation). |

Investigation of Inhibition/Activation Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)

Kinetic studies would be conducted to understand the mechanism of enzyme inhibition or activation. By measuring enzyme kinetics at various concentrations of both the substrate and this compound, researchers could determine if the inhibition is:

Competitive: The compound binds to the same active site as the natural substrate.

Non-competitive: The compound binds to an allosteric (different) site, changing the enzyme's conformation and activity regardless of substrate binding.

Uncompetitive: The compound binds only to the enzyme-substrate complex.

Irreversible: The compound forms a permanent, covalent bond with the enzyme.

Receptor Binding Assays and Ligand-Receptor Thermodynamics (In Vitro)

If the target were a receptor (e.g., a G-protein coupled receptor or a nuclear receptor) instead of an enzyme, binding assays would be employed. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor. By measuring the ability of this compound to displace the labeled ligand, its own binding affinity (Kd , dissociation constant) can be determined. Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) could also be investigated to understand the driving forces behind the binding interaction.

Hypothetical Data Table: Receptor Binding Affinity

| Parameter | Value | Description |

|---|---|---|

| Kd | N/A | Dissociation constant, indicating binding affinity for a receptor. |

| ΔH | N/A | Enthalpy change upon binding. |

No Publicly Available Research Data for this compound

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific experimental data for the chemical compound this compound.

Despite a thorough investigation for research pertaining to the biochemical and cellular interactions of this specific molecule, no published studies were identified that detail its activity in radioligand displacement assays, surface plasmon resonance, isothermal titration calorimetry, or its effects on intracellular signaling pathways. Furthermore, there is no available information regarding its gene and protein expression profiles, its use in reporter gene assays, or its pre-clinical in vitro ADME characteristics, including cellular permeability and efflux mechanisms.

The absence of such data prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested. The generation of such content would require access to proprietary research or studies that have not been made public.

Therefore, it is not possible to provide an article that adheres to the specific requirements of the prompt while maintaining factual accuracy. Any attempt to do so would be speculative and would not reflect the current state of published scientific knowledge on this compound.

Pre-clinical In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (Excluding In Vivo Efficacy/Pharmacokinetics)

Microsomal Stability and Cytochrome P450 (CYP) Inhibition/Induction (In Vitro)

Comprehensive searches of publicly available scientific literature and databases did not yield specific data on the in vitro microsomal stability or the cytochrome P450 (CYP) inhibition and induction profile for the compound this compound.

In drug discovery, in vitro microsomal stability assays are crucial for predicting the metabolic fate of a compound. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. Similarly, studies on CYP inhibition and induction are vital to foresee potential drug-drug interactions. Inhibition assays measure the ability of a compound to block the activity of specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), while induction assays determine if the compound can increase the expression of these enzymes.

While general information exists on the metabolic pathways of pyrimidine (B1678525) and azetidine-containing molecules, specific experimental values such as half-life (t½) in microsomes or IC50/EC50 values for CYP interactions for this compound are not available in the reviewed sources.

Plasma Protein Binding (In Vitro)

There is no publicly available data from in vitro studies detailing the plasma protein binding characteristics of this compound.

Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug in the body. The extent of binding, typically to proteins like albumin and alpha-1-acid glycoprotein, determines the fraction of the compound that is free (unbound) in the plasma and thus able to interact with its pharmacological target and undergo metabolism and clearance. This is commonly determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

Without experimental data, the percentage of this compound that binds to plasma proteins in humans or other species remains uncharacterized.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 2 1 Azetidin 3 Yl Ethyl Pyrimidine Analogs

Systematic Chemical Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a core structural component in numerous biologically active compounds, and its substitution pattern significantly influences the molecule's interaction with biological targets. researchgate.netnih.gov Strategic modifications at various positions of the pyrimidine ring can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The electronic properties and steric profile of substituents on the pyrimidine ring are critical determinants of biological activity. researchgate.net The pyrimidine nucleus is electron-deficient, which facilitates nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org Conversely, electrophilic substitution is more likely to occur at the C5 position. wikipedia.org

C2-Position: This position is often a key interaction point. In many pyrimidine-containing inhibitors, substitution at C2 with groups capable of forming hydrogen bonds, such as amines or ethers, can be crucial for activity. nih.gov For instance, expanded SAR studies on certain pyrimidine-derived inhibitors revealed that C2 ethers could enhance potency and bioavailability. nih.gov The introduction of various substituted pyrazolo[3,4-d]pyrimidines has also been explored to evaluate antiviral activity. nih.gov

C4 and C6-Positions: These positions are also highly susceptible to nucleophilic attack and offer opportunities for significant structural diversification. wikipedia.org In a series of pyrimidine derivatives designed as bone anabolic agents, the presence of a 4-bromophenyl group at the C6 position was found to be important for activity, not only for its electronic properties but also as a handle for further chemical modifications via coupling reactions. nih.gov Similarly, modifying the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones with a range of substituents through cross-coupling reactions has been a strategy to explore new biologically active compounds. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can have a profound impact. For example, in some series, electron-withdrawing groups at the para-position of a phenyl ring attached to the pyrimidine core enhance anticancer activity. researchgate.net

C5-Position: Being less electron-deficient, the C5 position is more stable but can undergo electrophilic substitution. wikipedia.org Substitutions at this position can influence the molecule's conformation and interaction with the target. In a series of hepatitis C virus (HCV) inhibitors, geminal dimethyl substitution at the C5' position of a carbosugar attached to a pyrimidine was found to be optimal for potency. nih.gov In other contexts, smaller substituents with high electronegativity at this position have been shown to be advantageous for inhibiting C. albicans biofilm formation. acs.org

The following table summarizes the general effects of substituents at different positions on the pyrimidine ring based on findings from various pyrimidine-containing compound series.

| Position | Type of Substituent | General Impact on Activity | Rationale / Example |

| C2 | Hydrogen-bond donors/acceptors (e.g., -NH2, -OR) | Often enhances potency | Can form key interactions with target protein residues. nih.govnih.gov |

| C4/C6 | Aryl groups, halogens | Can significantly modulate activity and selectivity | Electronic effects (electron-withdrawing vs. donating) and steric bulk influence binding. Halogens can improve bioavailability. nih.govnih.govacs.org |

| C5 | Small, electronegative groups or alkyl groups | Can improve potency and pharmacokinetic properties | Influences steric and electronic interactions; less prone to metabolic attack. wikipedia.orgnih.govacs.org |

This table is illustrative and based on general principles of pyrimidine SAR. The optimal substituent for a specific biological target may vary.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of the original scaffold. nih.govnih.gov Replacing the pyrimidine ring in 2-(1-(Azetidin-3-yl)ethyl)pyrimidine with other heterocyclic systems can lead to novel compounds with improved characteristics.

Common bioisosteres for the pyrimidine ring include other nitrogen-containing heterocycles such as pyridine (B92270), triazine, or fused systems like pyrazolo[1,5-a]pyrimidine. nih.govcambridgemedchemconsulting.com For example, in a study on cathepsin inhibitors, replacing a pyrimidine ring with a pyridine ring resulted in a significant loss of potency, highlighting the critical role of the pyrimidine's N-3 nitrogen in the mechanism of action. nih.gov In another example, replacing a triazolopyrimidine core with a triazolo[1,5-a]pyridine led to a 100-fold reduction in binding affinity, emphasizing the importance of a specific nitrogen atom in the pyrimidine ring for activity. researchgate.net

| Original Scaffold | Bioisosteric Replacement | Potential Advantages/Disadvantages |

| Pyrimidine | Pyridine | Alters hydrogen bonding pattern; may change basicity and solubility. nih.gov |

| Pyrimidine | Triazine | Modifies electronic distribution and hydrogen bonding sites. |

| Pyrimidine | Pyrazole, Imidazole, Thiazole | Changes ring size, electronic properties, and potential interaction points. acs.org |

| Pyrimidine | Fused Heterocycles (e.g., Purine, Pyrazolo[3,4-d]pyrimidine) | Introduces greater rigidity and new substitution vectors. researchgate.net |

This table provides examples of potential bioisosteric replacements for a pyrimidine ring.

Structural Elucidation of the Azetidine (B1206935) Moiety's Contribution to Activity

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in drug discovery due to its desirable properties, including providing a rigid, three-dimensional structure. nih.govrsc.org Its presence can lead to improved potency and better pharmacokinetic profiles compared to larger heterocyclic rings. nih.gov

The stereochemistry of the azetidine ring and its substituents is often a critical factor for biological activity. nih.gov The defined spatial arrangement of substituents on the rigid azetidine core can dictate the molecule's ability to fit into a protein's binding pocket.

For this compound, the azetidine ring is attached at the C3 position. Any substituents on the azetidine ring itself (at C2 or on the nitrogen atom) would project into specific vectors in space, potentially forming key interactions with the target protein. A general SAR analysis of substituted azetidine rings suggests that the position and nature of substituents are crucial for activity. researchgate.net In many cases, only one stereoisomer of a chiral compound exhibits the desired biological effect, likely due to a stereoselective uptake mechanism or a specific fit with the target. nih.gov For example, in a series of LATS1/2 inhibitors, introducing methyl groups on a piperidine (B6355638) ring (a related saturated heterocycle) with a specific stereochemistry led to a significant improvement in potency. acs.org

One of the key advantages of using an azetidine ring is the conformational constraint it imposes on the molecule. nih.gov Compared to more flexible linkers or larger rings like piperidine, the strained four-membered ring of azetidine reduces the number of accessible conformations. rsc.orgnih.gov This pre-organization of the molecule into a bioactive conformation can lead to a more favorable binding entropy and thus higher affinity for the target.

While azetidine-containing peptides are generally more flexible than those with proline, the four-membered ring still effectively stabilizes specific turn-like conformations. nih.govnih.gov This inherent rigidity can be beneficial for locking the molecule into a shape that is complementary to the binding site of a biological target. nih.gov The introduction of a 3-aminoazetidine subunit has been shown to be an effective turn-inducing element in the synthesis of cyclic peptides. researchgate.net

Variation of the Ethyl Linker and its Chiral Center

The ethyl linker connecting the pyrimidine and azetidine rings, and particularly its chiral center, plays a pivotal role in defining the spatial relationship between these two key moieties. Modifications to this linker can significantly impact biological activity by altering the distance, angle, and flexibility between the two heterocyclic systems.

The chiral center on the ethyl linker means that the compound can exist as two enantiomers ((R) and (S)). It is highly probable that these enantiomers will exhibit different biological activities, as the three-dimensional orientation of the pyrimidine and azetidine rings relative to each other will differ. One enantiomer may position the rings optimally for interaction with a biological target, while the other may not.

Structure-activity relationship studies would typically involve synthesizing both enantiomers to determine which is more active. Furthermore, variations of the linker itself, such as:

Changing linker length: Shortening (methyl) or lengthening (propyl) the linker would alter the distance between the rings.

Introducing rigidity: Replacing the ethyl linker with a more rigid unit, such as a cyclopropyl (B3062369) group or a double/triple bond, would further restrict the conformational freedom of the molecule.

Modifying the linker's chemical nature: Introducing heteroatoms (e.g., oxygen to form an ether, or nitrogen to form an amine) into the linker could introduce new hydrogen bonding capabilities and alter physicochemical properties like solubility and polarity. nih.gov

Length and Branching Effects on Compound Activity

The nature of the ethyl linker connecting the azetidine and pyrimidine rings is a critical determinant of biological activity. Modifications to the length and branching of this alkyl chain can significantly impact how the molecule fits into its target's binding pocket, thereby altering its efficacy.

In many classes of receptor ligands and enzyme inhibitors, the length of an alkyl chain that separates two key binding motifs is finely tuned. An optimal chain length allows the terminal groups to simultaneously occupy their respective binding pockets. For instance, if the target protein has two sub-pockets separated by a specific distance, a linker that is too short may prevent the molecule from spanning the distance effectively, while a linker that is too long may introduce conformational flexibility that is entropically unfavorable for binding.

Branching on the alkyl chain, such as the addition of a methyl group to form the ethyl linker in the parent compound, can also have profound effects. This branching can:

Introduce steric hindrance: A bulky branch may clash with the protein surface, leading to a decrease in activity. Conversely, it might induce a more favorable, bound conformation.

Alter lipophilicity: Increasing the alkyl character of the linker can enhance binding to hydrophobic pockets and may affect membrane permeability.

Create a chiral center: As is the case with the ethyl group, branching introduces stereochemistry that can be critical for activity, a concept explored in the next section.

The following table illustrates hypothetical SAR data for variations in the linker between the azetidin-3-yl and pyrimidine moieties, based on common principles observed in medicinal chemistry.

| Compound ID | Linker Modification | Hypothetical Target Affinity (IC₅₀, nM) | Rationale |

| Parent | -CH(CH₃)- | 50 | Optimal fit and orientation in binding pocket. |

| Analog 1 | -CH₂- (Methyl) | 250 | Sub-optimal length, fails to fully engage secondary binding pocket. |

| Analog 2 | -CH₂CH₂CH₂- (Propyl) | 150 | Increased flexibility, entropically less favorable for binding. |

| Analog 3 | -C(CH₃)₂- (Dimethyl) | 500 | Steric clash with residues in the binding site. |

This table is illustrative and designed to demonstrate SAR principles.

Stereochemical Influence of the Ethyl Chiral Center on Target Interactions

The introduction of a methyl group on the carbon adjacent to the pyrimidine ring creates a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. This difference arises because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids.

The differential activity between the (R)- and (S)-enantiomers of this compound would depend on the specific topology of the target's binding site. One enantiomer (the eutomer) will orient the three-dimensional arrangement of the azetidine ring, the pyrimidine ring, and the methyl group in a manner that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and minimizes unfavorable steric clashes. The other enantiomer (the distomer) will present a mirror image arrangement that may bind less effectively or not at all.

For example, a hydrophobic pocket in the target protein might exist that favorably accommodates the methyl group of the (R)-enantiomer, while in the (S)-enantiomer, this same methyl group might be forced into a sterically hindered or polar region, destabilizing the interaction. Therefore, the synthesis and biological evaluation of the individual enantiomers are essential steps in the optimization of this chemical series.

| Enantiomer | Hypothetical Target Affinity (IC₅₀, nM) | Rationale for Differential Activity |

| (R)-enantiomer | 15 | The methyl group is oriented towards a favorable hydrophobic pocket, and the azetidine nitrogen is positioned for an optimal hydrogen bond. |

| (S)-enantiomer | 800 | The methyl group experiences a steric clash with a key residue, and the azetidine is misaligned for optimal interaction. |

This table is illustrative and designed to demonstrate stereochemical principles.

Scaffold Hopping and Novel Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. nih.govrsc.orgnih.gov This approach is often used to escape patent-protected chemical space, improve physicochemical properties, or find novel interactions with the biological target. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tool used in scaffold hopping. baranlab.orgtcichemicals.com

Replacement of Azetidine with Other Small Cyclic Amines

The azetidine ring is a small, saturated nitrogen-containing heterocycle that can serve as a key interaction motif, often acting as a hydrogen bond acceptor or donor. In drug design, azetidine is sometimes used as a bioisosteric replacement for larger rings like piperidine or smaller, more flexible amines to achieve a better balance of properties. nih.gov Replacing the azetidine moiety in this compound with other small cyclic amines, such as pyrrolidine (B122466) or piperidine, would systematically probe the size and conformational requirements of the binding pocket.

Azetidine (4-membered ring): Offers a degree of conformational constraint.

Pyrrolidine (5-membered ring): Larger than azetidine, with a different vector for the nitrogen lone pair and N-H bond.

Piperidine (6-membered ring): Larger still, adopts a stable chair conformation which presents its substituents in defined axial and equatorial positions.

The relative activity of these analogs would reveal whether the target prefers the compact nature of the azetidine or can accommodate, or perhaps even benefit from, the larger ring systems.

| Cyclic Amine | Ring Size | Hypothetical Activity | Rationale |

| Azetidine | 4-membered | High | Optimal ring size and geometry for the target binding site. |

| Pyrrolidine | 5-membered | Moderate | The larger ring may introduce a slight steric penalty or sub-optimal vector for key interactions. |

| Piperidine | 6-membered | Low | The larger ring and its preferred chair conformation may be too bulky for the binding pocket. |

This table is illustrative and based on common SAR trends.

Alternative Heterocyclic Scaffolds for the Pyrimidine Moiety

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs and bioactive molecules. nih.govnih.gov It often participates in hydrogen bonding and π-stacking interactions. A scaffold hopping approach could involve replacing the pyrimidine core with other aromatic heterocycles to modulate these interactions and improve properties like metabolic stability or solubility. nih.gov

Potential bioisosteric replacements for the pyrimidine ring include:

Pyridine: Removes one of the ring nitrogens, which would alter the hydrogen bonding capacity and electron distribution of the ring.

Pyrazine: Isomeric to pyrimidine, with nitrogens at positions 1 and 4. This would change the geometry of hydrogen bond donors/acceptors.

Fused heterocycles: Systems like pyrazolo[3,4-d]pyrimidine or furanopyrimidines can be explored to extend the molecule into adjacent binding regions or to rigidify the structure. nih.govnih.gov

The choice of a replacement scaffold would be guided by the known interactions of the pyrimidine ring. For example, if one of the pyrimidine nitrogens is a crucial hydrogen bond acceptor, any replacement scaffold must be able to present an acceptor in a similar spatial position. nih.gov

Integration of Computational and Experimental SAR Data for Predictive Modeling

Modern drug discovery heavily relies on the synergy between experimental testing and computational modeling to accelerate the design-synthesis-test cycle. nih.gov For a series like the this compound analogs, integrating experimental SAR data with computational techniques can lead to the development of predictive models that guide the synthesis of more potent and selective compounds. acs.org

This integrated approach involves several key steps:

Data Collection: A dataset is assembled containing the structures of synthesized analogs and their corresponding experimentally determined biological activities (e.g., IC₅₀ values).

Molecular Descriptor Calculation: For each molecule, a wide range of physicochemical and structural properties, known as molecular descriptors, are calculated. These can include properties like molecular weight, logP, polar surface area, and various 2D and 3D structural keys. nih.gov